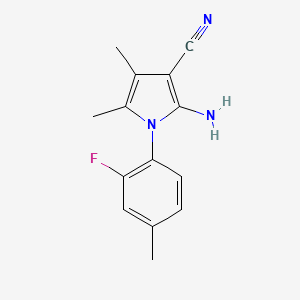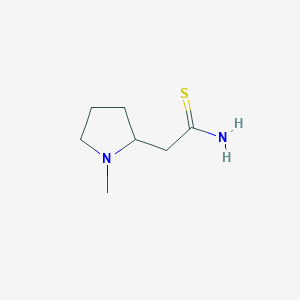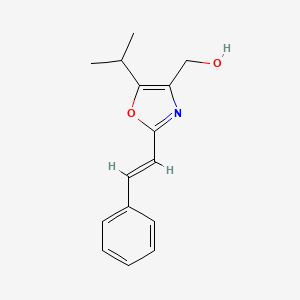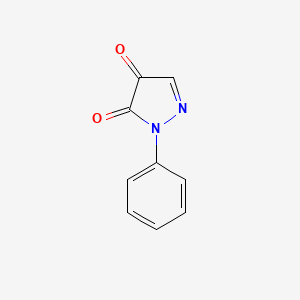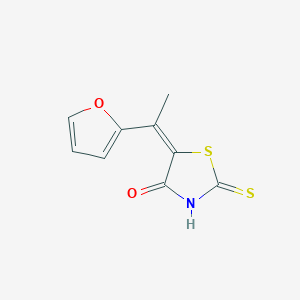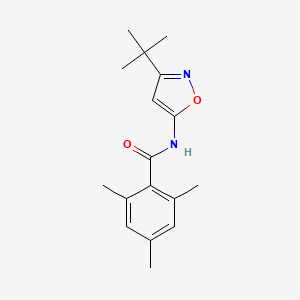
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximinoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the tert-butyl and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of environmentally friendly solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide .
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
82558-98-3 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C17H22N2O2/c1-10-7-11(2)15(12(3)8-10)16(20)18-14-9-13(19-21-14)17(4,5)6/h7-9H,1-6H3,(H,18,20) |
InChI Key |
DYERDKXBUCCQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


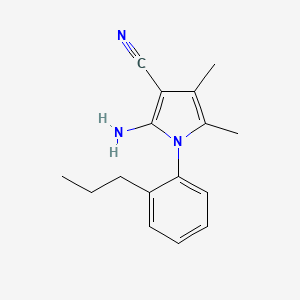

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
